molecular formula C18H17FN2O4S B2616923 5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 903367-00-0

5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2616923
CAS No.: 903367-00-0
M. Wt: 376.4
InChI Key: SYGHZFJUNOTVLR-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound known for its multifaceted applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzenesulfonamide group and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the initial formation of the quinoline backbone, followed by selective functionalization of the molecule to introduce the fluoro and methoxy substituents. The final step often involves the sulfonamide linkage formation under specific conditions like the presence of sulfonyl chlorides and a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may utilize automated synthesis reactors to control reaction parameters precisely. Techniques like high-performance liquid chromatography (HPLC) are often employed to purify the final product, ensuring its high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the tetrahydroquinoline moiety.

  • Reduction: : Certain functional groups, such as the ketone, can be reduced to alcohols.

  • Substitution: : The fluoro and methoxy groups can participate in substitution reactions, often influenced by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents such as KMnO4 or H2O2.

  • Reduction: : Metal hydrides like LiAlH4 or NaBH4.

  • Substitution: : Halogenating agents, acids, or bases.

Major Products Formed

  • Oxidation: : Oxidized quinoline derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Varied derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

Used as a building block in complex organic synthesis and for the development of novel materials.

Biology

Investigated for its potential interactions with biological macromolecules, particularly in the field of medicinal chemistry.

Medicine

Explored for its potential therapeutic effects, particularly in cancer research due to its unique molecular interactions.

Industry

Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The compound interacts with cellular targets via multiple pathways. Its quinoline moiety can intercalate with DNA, while the sulfonamide group interacts with enzymes or receptors. This multifaceted mechanism makes it a potent candidate for drug development.

Comparison with Similar Compounds

Similar compounds include:

  • 4-chloro-2-methoxybenzenesulfonamide

  • N-(4-oxo-2,4,5,6-tetrahydroquinoline-8-yl)benzenesulfonamide

Compared to these compounds, 5-fluoro-2-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exhibits unique fluorine substitution which enhances its biological activity and chemical stability.

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Properties

IUPAC Name

5-fluoro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-25-15-4-3-13(19)10-16(15)26(23,24)20-14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGHZFJUNOTVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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